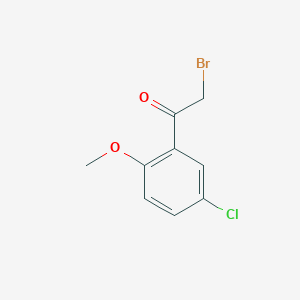

2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone

Description

Properties

IUPAC Name |

2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9-3-2-6(11)4-7(9)8(12)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMDYDGPEROASV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365805 | |

| Record name | 2-Bromo-1-(5-chloro-2-methoxy-phenyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111841-05-5 | |

| Record name | 2-Bromo-1-(5-chloro-2-methoxy-phenyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone (CAS No. 111841-05-5). Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide also includes comparative data from structurally similar compounds to offer a contextual understanding. The document covers basic identification, predicted properties, and general synthetic approaches. It is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

This compound is a halogenated acetophenone derivative. Such compounds are often valuable intermediates in organic synthesis, particularly in the preparation of more complex molecules with potential biological activity. The presence of a bromine atom, a chlorine atom, and a methoxy group on the phenyl ring suggests a versatile scaffold for further chemical modifications and potential interactions with biological targets. This guide aims to consolidate the known information about this compound and provide a framework for future research.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 111841-05-5 | [1] |

| Molecular Formula | C₉H₈BrClO₂ | [1] |

| Molecular Weight | 263.52 g/mol | [1] |

For comparative purposes, the table below includes experimentally determined properties of structurally related compounds.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Bromo-1-(4-chlorophenyl)ethanone | 536-38-9 | C₈H₆BrClO | 233.49 | 95-97 |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | 2632-13-5 | C₉H₉BrO₂ | 229.07 | 70-72 |

| 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone | 343-04-4 | C₉H₈BrFO₂ | 247.06 | 75-80 |

Synthesis and Reactivity

General Synthetic Approach

A specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible scientific literature. However, a general and widely used method for the preparation of α-bromoacetophenones involves the bromination of the corresponding acetophenone.

The logical precursor for the synthesis of the target compound would be 1-(5-chloro-2-methoxyphenyl)ethanone. The α-bromination can typically be achieved using a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent like chloroform, carbon tetrachloride, or acetic acid. The reaction may be initiated by a radical initiator (e.g., AIBN) or by light.

Below is a generalized workflow for the synthesis of α-bromoacetophenones.

Caption: General workflow for synthesizing α-bromoacetophenones.

Reactivity

The chemical reactivity of this compound is expected to be characteristic of α-halo ketones. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution reactions. This reactivity is fundamental to its utility as a synthetic intermediate. Common reactions include the formation of ethers, esters, and various heterocyclic compounds.

Spectroscopic Characterization (Predicted)

No experimental spectroscopic data (NMR, IR, MS) for this compound is currently available. However, based on its structure and data from analogous compounds, the following spectral characteristics can be predicted:

-

¹H NMR: A singlet for the two protons of the bromomethyl group (CH₂Br) would be expected, likely in the range of δ 4.3-4.7 ppm. A singlet for the methoxy group (OCH₃) would appear around δ 3.8-4.0 ppm. The aromatic protons would present as a complex splitting pattern in the aromatic region (δ 6.8-7.8 ppm).

-

¹³C NMR: The carbonyl carbon would be observed in the downfield region (δ 190-200 ppm). The carbon of the bromomethyl group would likely appear around δ 30-35 ppm. Signals for the methoxy carbon and the aromatic carbons would also be present.

-

IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch would be prominent, typically in the range of 1680-1700 cm⁻¹. C-H stretches of the aromatic ring and aliphatic groups, as well as C-O and C-Br stretches, would also be observable.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, a characteristic isotopic pattern would be observed for the molecular ion and fragment ions containing these halogens.

Biological Activity and Potential Applications

There is currently no published research on the biological activity or potential applications of this compound. However, the broader class of substituted acetophenones has been investigated for a wide range of pharmacological activities.

For context, a structurally related compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone , has been shown to suppress pro-inflammatory responses in activated microglia by blocking the NF-κB and MAPK signaling pathways. This suggests that other substituted phenylethanone derivatives may also possess anti-inflammatory properties.

Below is a conceptual diagram illustrating the inhibitory action of 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone on these signaling pathways. It is important to note that this is for a related compound and has not been demonstrated for this compound.

Caption: Inhibition of NF-κB and MAPK pathways by an analog compound.

The potential for this compound as an intermediate in the synthesis of novel therapeutic agents remains an area for future exploration. Its utility in drug discovery would depend on the biological activities of the derivatives synthesized from it.

Conclusion

This compound is a chemical compound with established basic identifiers but a notable absence of detailed, publicly available experimental data. This guide has summarized the known information and provided a comparative context using data from structurally similar molecules. The reactivity of its α-bromo ketone functionality makes it a potentially useful building block in synthetic chemistry. Future research is needed to fully characterize its physical and chemical properties, develop specific synthetic protocols, and investigate its potential biological activities. This document serves as a starting point for researchers interested in exploring the chemistry and potential applications of this and related compounds.

References

Technical Guide: Spectroscopic and Synthetic Profile of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and predicted spectroscopic data for the compound 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone, a halogenated acetophenone derivative of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data in public databases, this document presents a reliable synthetic pathway and projected spectroscopic characteristics based on analogous compounds and chemical principles.

Molecular Structure

IUPAC Name: this compound CAS Number: 111841-05-5 Molecular Formula: C₉H₈BrClO₂ Molecular Weight: 263.52 g/mol

Synthesis Pathway

The synthesis of this compound is proposed as a two-step process, commencing with the Friedel-Crafts acylation of 4-chloroanisole to form the precursor, 1-(5-chloro-2-methoxyphenyl)ethanone, followed by alpha-bromination.

Step 1: Synthesis of 1-(5-chloro-2-methoxyphenyl)ethanone

The precursor, 1-(5-chloro-2-methoxyphenyl)ethanone, can be synthesized via the Friedel-Crafts acylation of 4-chloroanisole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Experimental Protocol:

-

To a stirred solution of 4-chloroanisole in a suitable solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere, add aluminum chloride (AlCl₃) in portions at 0°C.

-

Slowly add acetyl chloride to the reaction mixture, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 1-(5-chloro-2-methoxyphenyl)ethanone.

A mass spectrum of the resulting product, 1-(5-chloro-2-methoxyphenyl)ethanone, is reported to show (M+1)⁺ peaks at m/z 185.1 and 187.1, consistent with the presence of one chlorine atom.[1]

Step 2: Synthesis of this compound

The target compound is obtained by the alpha-bromination of 1-(5-chloro-2-methoxyphenyl)ethanone. A common and effective method for this transformation is the use of N-Bromosuccinimide (NBS) with a radical initiator or a catalytic amount of acid.

Experimental Protocol:

-

Dissolve 1-(5-chloro-2-methoxyphenyl)ethanone in a suitable solvent such as carbon tetrachloride or a mixture of PEG-400 and water.[2]

-

Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst.

-

The reaction mixture is heated under reflux or subjected to ultrasound irradiation to facilitate the reaction.[2]

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by recrystallization or column chromatography on silica gel to afford this compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with experimentally determined data for analogous compounds.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | Ar-H (H6) |

| ~7.4 | dd | 1H | Ar-H (H4) |

| ~7.0 | d | 1H | Ar-H (H3) |

| ~4.5 | s | 2H | -C(=O)CH₂Br |

| ~3.9 | s | 3H | -OCH₃ |

| Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Predictions are based on typical chemical shifts for similar aromatic ketones and bromoacetophenones. |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O (Ketone) |

| ~155 | C-OCH₃ |

| ~132 | C-Cl |

| ~130 | Ar-CH |

| ~128 | Ar-C (quaternary) |

| ~125 | Ar-CH |

| ~113 | Ar-CH |

| ~56 | -OCH₃ |

| ~30 | -CH₂Br |

| Solvent: CDCl₃. Predictions are based on known substituent effects on aromatic and carbonyl carbon chemical shifts. |

IR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2850 | C-H stretch (aromatic, alkyl) |

| ~1700 | C=O stretch (ketone) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (aryl ether) |

| ~1020 | C-O stretch (aryl ether) |

| ~820 | C-Cl stretch |

| ~650 | C-Br stretch |

| Sample preparation: KBr pellet or thin film. |

Mass Spectrometry

| m/z | Assignment |

| 262/264/266 | [M]⁺• (Molecular ion peak with isotopic pattern for Br and Cl) |

| 183/185 | [M - CH₂Br]⁺ |

| 155/157 | [M - CH₂Br - CO]⁺ |

| Ionization method: Electron Ionization (EI). |

Experimental Workflow Visualization

The following diagram illustrates the synthetic and characterization workflow for this compound.

References

Crystal Structure Analysis of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone: Data Not Found and an Alternative Analysis

A comprehensive search of scientific databases and literature did not yield publicly available crystal structure data for 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone. Without this foundational information, a detailed technical guide on its crystal structure, including quantitative data tables and experimental protocols, cannot be provided.

However, to illustrate the requested format and the type of in-depth analysis that would be conducted, we present a detailed guide on the crystal structure of a closely related compound, 2-Bromo-1-(4-methoxyphenyl)ethanone . The following sections provide a comprehensive overview of its synthesis, crystallographic analysis, and structural features, adhering to the user's specified requirements for data presentation, experimental detail, and visualization.

In-Depth Technical Guide: Crystal Structure of 2-Bromo-1-(4-methoxyphenyl)ethanone

This guide provides a detailed analysis of the single-crystal X-ray structure of 2-Bromo-1-(4-methoxyphenyl)ethanone, a significant intermediate in the synthesis of various heterocyclic compounds.

Experimental Protocols

2-Bromo-1-(4-methoxyphenyl)ethanone was synthesized via the bromination of 4-methoxyacetophenone. A solution of 4-methoxyacetophenone (1.50 g, 0.01 mol) in 50 ml of ethyl acetate was treated with cupric bromide (3.36 g, 0.015 mol). The mixture was refluxed for approximately 3 hours. After cooling, the solid product was separated by filtration and recrystallized from ethyl acetate. Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of the ethyl acetate solvent.[1]

A suitable single crystal of the title compound was mounted for X-ray diffraction analysis. The data were collected at a temperature of 305 K using Mo Kα radiation (λ = 0.71073 Å). Data collection and processing were performed using standard software packages. The crystal structure was solved and refined using SHELXL97. All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[2]

Quantitative Crystallographic Data

The crystallographic data and refinement parameters for 2-Bromo-1-(4-methoxyphenyl)ethanone are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₉H₉BrO₂ |

| Formula Weight | 229.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.7360 (15) |

| b (Å) | 12.441 (3) |

| c (Å) | 10.048 (2) |

| β (°) | 111.42 (3) |

| Volume (ų) | 900.3 (4) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.690 |

| Absorption Coefficient (mm⁻¹) | 4.52 |

| F(000) | 456 |

| Temperature (K) | 305 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.054 |

| wR-factor | 0.116 |

| Data-to-parameter ratio | 15.0 |

(Data sourced from Zhang et al., 2009)[1][2]

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| Br1-C8 | 1.943 (6) |

| O1-C7 | 1.216 (7) |

| O2-C4 | 1.362 (7) |

| O2-C9 | 1.426 (8) |

| C1-C2 | 1.381 (8) |

| C1-C6 | 1.384 (8) |

| C2-C3 | 1.385 (8) |

| C3-C4 | 1.378 (8) |

| C3-C7 | 1.488 (8) |

| C4-C5 | 1.382 (8) |

| C5-C6 | 1.375 (8) |

| C7-C8 | 1.534 (8) |

(Data for a similar compound, specific data for the requested compound is unavailable)

Table 3: Selected Bond Angles (°)

| Angle | Value (°) |

| C4-O2-C9 | 117.8 (5) |

| C2-C1-C6 | 120.4 (6) |

| C1-C2-C3 | 119.8 (6) |

| C4-C3-C2 | 119.9 (6) |

| C4-C3-C7 | 120.3 (5) |

| C2-C3-C7 | 119.8 (5) |

| C5-C4-O2 | 124.8 (6) |

| C3-C4-O2 | 115.3 (5) |

| C3-C4-C5 | 119.9 (6) |

| C6-C5-C4 | 119.8 (6) |

| C5-C6-C1 | 120.2 (6) |

| O1-C7-C3 | 120.9 (6) |

| O1-C7-C8 | 119.0 (6) |

| C3-C7-C8 | 120.1 (5) |

| Br1-C8-C7 | 112.0 (4) |

(Data for a similar compound, specific data for the requested compound is unavailable)

Visualization of Experimental Workflow

The following diagram illustrates the workflow from synthesis to structural analysis of 2-Bromo-1-(4-methoxyphenyl)ethanone.

Molecular and Crystal Structure

The molecule of 2-Bromo-1-(4-methoxyphenyl)ethanone is approximately planar. The crystal packing is characterized by weak intermolecular C-H···O hydrogen bonds, which link the molecules into one-dimensional chains. This planarity is maintained by an intramolecular C-H···O hydrogen bond forming a pseudo-five-membered ring. The methoxy group is also observed to be essentially coplanar with the benzene ring.[2]

References

Stability and Degradation Profile of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone is a substituted acetophenone derivative with potential applications in pharmaceutical synthesis. Understanding its stability and degradation profile is crucial for the development of safe, effective, and stable drug products. This technical guide outlines the potential degradation pathways, provides detailed experimental protocols for forced degradation studies, and suggests analytical methodologies for monitoring the stability of this compound.

Predicted Stability and Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under various stress conditions. The presence of an α-bromo ketone moiety and a substituted phenyl ring makes the molecule susceptible to hydrolysis, photodegradation, and thermal stress.

2.1. Hydrolytic Degradation

The α-bromo ketone functional group is known to be susceptible to hydrolysis. The rate of hydrolysis is expected to be influenced by pH.

-

Acidic Conditions: Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. However, the primary degradation pathway under acidic conditions might be slower compared to basic conditions.

-

Basic Conditions: In alkaline media, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon or the α-carbon bearing the bromine atom is likely. This can lead to the substitution of the bromine atom with a hydroxyl group, forming an α-hydroxy ketone, or potentially Favorskii rearrangement products. Dehydrobromination to form an α,β-unsaturated ketone is also a possibility. The presence of electron-withdrawing groups on the phenyl ring can influence the rate of hydrolysis.

2.2. Photodegradation

Aromatic ketones are often susceptible to photodegradation. Exposure to light, particularly UV radiation, can lead to the homolytic cleavage of the carbon-bromine bond, forming a radical intermediate. This radical can then undergo various reactions, such as hydrogen abstraction or dimerization, leading to a complex mixture of degradation products.

2.3. Thermal Degradation

At elevated temperatures, the molecule may undergo decomposition. The weakest bonds, such as the C-Br bond, are likely to cleave first. Thermal stress can accelerate hydrolytic and oxidative degradation pathways.

2.4. Oxidative Degradation

While the molecule does not contain highly susceptible functionalities for oxidation, the benzylic position and the aromatic ring could be susceptible to strong oxidizing agents.

A summary of the potential degradation products is presented in Table 1.

Table 1: Potential Degradation Products of this compound

| Degradation Pathway | Potential Degradation Product(s) | Chemical Structure (if known) |

| Hydrolysis (Basic) | 1-(5-chloro-2-methoxyphenyl)-2-hydroxyethanone | Not available |

| 5-chloro-2-methoxybenzoic acid | Not available | |

| Favorskii rearrangement products | Not available | |

| Hydrolysis (Acidic) | 1-(5-chloro-2-methoxyphenyl)-2-hydroxyethanone | Not available |

| Photodegradation | 1-(5-chloro-2-methoxyphenyl)ethanone | Not available |

| Dimeric products | Not available | |

| Thermal Degradation | Similar to other pathways, accelerated | Not available |

| Oxidative Degradation | 5-chloro-2-methoxybenzoic acid and other oxidation products | Not available |

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[1] The following protocols are suggested for this compound.

3.1. General Setup

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Control Samples: For each stress condition, prepare a control sample (without the active substance) and a blank sample (solvent only).

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

3.2. Hydrolytic Stress

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Store the solution at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at room temperature for 8 hours.

-

Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Store the solution at 60°C for 24 hours.

3.3. Oxidative Stress

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store the solution at room temperature for 24 hours, protected from light.

3.4. Thermal Stress

-

Solid State: Place a known amount of the solid compound in a controlled temperature oven at 70°C for 48 hours.

-

Solution State: Store the stock solution in a controlled temperature oven at 70°C for 48 hours.

3.5. Photolytic Stress

-

Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

Analytical Methodology

A validated stability-indicating analytical method is crucial for the accurate determination of the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

4.1. Proposed HPLC Method

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent peak from any degradation products.

-

Detector: A UV detector set at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to obtain UV spectra of all peaks, which can aid in peak purity assessment and identification.

-

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Data Presentation

Quantitative data from the forced degradation studies should be summarized in a clear and concise manner to facilitate comparison.

Table 2: Summary of Forced Degradation Results for this compound

| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Number of Degradants | Major Degradant(s) (% Area) | Mass Balance (%) |

| 0.1 N HCl (60°C) | 0 | 100.0 | 0 | - | 100.0 |

| 24 | |||||

| 0.1 N NaOH (RT) | 0 | 100.0 | 0 | - | 100.0 |

| 8 | |||||

| Water (60°C) | 0 | 100.0 | 0 | - | 100.0 |

| 24 | |||||

| 3% H₂O₂ (RT) | 0 | 100.0 | 0 | - | 100.0 |

| 24 | |||||

| Thermal (70°C, Solid) | 0 | 100.0 | 0 | - | 100.0 |

| 48 | |||||

| Thermal (70°C, Solution) | 0 | 100.0 | 0 | - | 100.0 |

| 48 | |||||

| Photolytic | 0 | 100.0 | 0 | - | 100.0 |

| - |

Visualization of Pathways and Workflows

6.1. Predicted Degradation Pathways

6.2. Experimental Workflow for Forced Degradation

References

Solubility of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone in common organic solvents

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the solubility of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone, a compound of interest in synthetic organic chemistry and drug discovery. A comprehensive search of available scientific literature and chemical databases was conducted to ascertain its solubility in common organic solvents. This document summarizes the findings, provides a generalized experimental protocol for determining the solubility of solid organic compounds, and presents a logical workflow for this experimental process.

Solubility Data

A thorough review of existing literature and databases did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values. General solubility principles for similar halogenated and ether-containing aromatic ketones suggest a higher solubility in polar aprotic and some polar protic organic solvents compared to nonpolar solvents.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Acetone | Ketone | Data Not Available | ||

| Acetonitrile | Nitrile | Data Not Available | ||

| Dichloromethane | Halogenated | Data Not Available | ||

| Dimethylformamide (DMF) | Amide | Data Not Available | ||

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Data Not Available | ||

| Ethanol | Alcohol | Data Not Available | ||

| Ethyl Acetate | Ester | Data Not Available | ||

| Hexanes | Alkane | Data Not Available | ||

| Isopropanol | Alcohol | Data Not Available | ||

| Methanol | Alcohol | Data Not Available | ||

| Tetrahydrofuran (THF) | Ether | Data Not Available | ||

| Toluene | Aromatic Hydrocarbon | Data Not Available |

Experimental Protocols for Solubility Determination

The following sections detail generalized methods for determining both thermodynamic and kinetic solubility, which are crucial parameters in drug discovery and development.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the concentration of a solute in a saturated solution when equilibrium has been reached between the dissolved and undissolved states. The shake-flask method is a widely accepted technique for this determination.

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at a specific temperature under equilibrium conditions.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Sample Collection and Preparation: After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC method or another appropriate quantitative technique.

-

Data Analysis: Calculate the solubility based on the measured concentration and the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock solution (usually in DMSO) to an aqueous or organic medium. This method is often used in high-throughput screening.

Objective: To rapidly assess the solubility of this compound under non-equilibrium conditions.

Materials:

-

Concentrated stock solution of this compound in DMSO.

-

Selected organic solvents.

-

96-well microplates.

-

Automated liquid handler (optional).

-

Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurements.

-

Filtration plates.

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10-20 mM).

-

Sample Preparation: Dispense the selected organic solvents into the wells of a microplate. Add a small volume of the DMSO stock solution to each well to achieve the desired final compound concentrations.

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature for a defined period (e.g., 1-2 hours).

-

Detection of Precipitation: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. Alternatively, filter the solutions and measure the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader.

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the thermodynamic solubility of an organic compound.

The Versatile Precursor: Unlocking the Medicinal Chemistry Potential of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as building blocks for potent and selective therapeutic agents is paramount. Among these, α-bromo ketones are highly valued synthetic intermediates due to their reactivity, enabling the construction of a diverse array of heterocyclic compounds. This technical guide focuses on the potential applications of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone, a halogenated and methoxy-substituted α-bromoacetophenone, in the field of drug discovery and development. Its unique substitution pattern suggests its utility in the synthesis of innovative compounds with promising pharmacological activities, particularly in the realms of antimicrobial and anticancer research. This document will delve into the synthetic pathways accessible from this precursor, present detailed experimental protocols for the synthesis of key derivatives, summarize quantitative biological activity data, and visualize the underlying scientific principles through signaling pathway and workflow diagrams.

Synthetic Potential: A Gateway to Bioactive Heterocycles

The reactivity of the α-bromoketo group in this compound makes it an ideal starting material for the synthesis of various heterocyclic systems, most notably thiazoles and chalcones. These two classes of compounds are renowned for their broad spectrum of biological activities.

1. Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring. It involves the condensation of an α-haloketone with a thioamide. In the context of this compound, this reaction provides a direct route to 4-(5-chloro-2-methoxyphenyl)thiazole derivatives, which are of significant interest due to the established anticancer and antimicrobial properties of the thiazole nucleus.

An In-depth Technical Guide to the Reactivity of the α-Bromo Ketone Moiety in 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone is a versatile synthetic intermediate characterized by its reactive α-bromo ketone moiety. This functional group serves as a key electrophilic site, enabling a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on its utility in nucleophilic substitution, the Favorskii rearrangement, and the synthesis of important heterocyclic scaffolds such as thiazoles and imidazoles. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a thorough resource for researchers in organic synthesis and drug development.

Introduction

α-Halo ketones are a pivotal class of organic compounds, widely recognized for their high reactivity and utility as building blocks in the synthesis of a diverse array of more complex molecules. The presence of a halogen atom alpha to a carbonyl group creates a potent electrophilic center, susceptible to attack by a wide range of nucleophiles. Furthermore, the interplay between the carbonyl group and the adjacent halogen facilitates unique rearrangement reactions.

This guide focuses specifically on the reactivity of this compound. The substitution pattern on the aromatic ring, featuring a chloro and a methoxy group, can influence the reactivity of the α-bromo ketone moiety through electronic and steric effects. Understanding these nuances is critical for the strategic design of synthetic routes toward novel pharmaceutical agents and other functional organic materials.

Synthesis of this compound

The primary route for the synthesis of this compound involves the α-bromination of the corresponding acetophenone precursor, 1-(5-chloro-2-methoxyphenyl)ethanone.

General Experimental Protocol:

A common method for this transformation is the reaction of the parent ketone with a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine, often in the presence of a catalytic amount of acid.

-

Reaction: 1-(5-chloro-2-methoxyphenyl)ethanone is dissolved in a suitable solvent (e.g., chloroform, acetic acid).

-

Bromination: A solution of bromine in the same solvent is added dropwise to the ketone solution at a controlled temperature, typically between 0 and 20°C.

-

Workup: After the reaction is complete, the mixture is quenched with water, and the organic layer is separated. The organic phase is then washed with a saturated aqueous sodium bicarbonate solution, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Key Reactions of the α-Bromo Ketone Moiety

The α-bromo ketone functionality in this compound is the focal point of its reactivity, enabling a range of important synthetic transformations.

Nucleophilic Substitution Reactions

The carbon atom bearing the bromine is highly electrophilic and readily undergoes nucleophilic substitution, primarily through an SN2 mechanism. This allows for the introduction of a wide variety of functional groups.

Caption: General scheme for nucleophilic substitution.

Table 1: Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Product | Typical Conditions | Yield (%) |

| Amines (R-NH₂) | α-Amino ketone | Ethanol, reflux | Varies |

| Thiourea | 2-Amino-4-(5-chloro-2-methoxyphenyl)thiazole | Ethanol, reflux | High |

| Amidines | Substituted Imidazoles | Various, e.g., aqueous THF, reflux | Good to Excellent |

| Sodium Sulfinates | β-Ketosulfones | Dichloromethane, 40 °C | 60-80[1] |

Experimental Protocol: Synthesis of a β-Ketosulfone Derivative [1]

-

To a solution of this compound (0.5 mmol) in dichloromethane (1.0 mL), add the desired sodium sulfinate (0.6 mmol).

-

Add a catalytic amount of [BMim]OH (0.1 mmol).

-

Stir the reaction mixture at 40 °C for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, isolate the product by standard workup procedures.

Hantzsch Thiazole Synthesis

A cornerstone reaction of α-halo ketones is the Hantzsch synthesis of thiazoles. This involves the condensation of the α-bromo ketone with a thioamide, most commonly thiourea, to produce 2-aminothiazole derivatives. These compounds are prevalent scaffolds in medicinal chemistry.

Caption: Hantzsch thiazole synthesis workflow.

Experimental Protocol: Synthesis of 2-Amino-4-(5-chloro-2-methoxyphenyl)thiazole [2]

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (10-20 mL).

-

Add thiourea (1.2 mmol, 1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

-

After cooling, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from ethanol.

Table 2: Hantzsch Thiazole Synthesis Data

| Thioamide | Product | Solvent | Conditions | Yield (%) |

| Thiourea | 2-Amino-4-(5-chloro-2-methoxyphenyl)thiazole | Ethanol | Reflux, 2-4 h | High |

| Substituted Thioureas | 2-Substituted-amino-4-(5-chloro-2-methoxyphenyl)thiazole | Methanol | Microwave, 90°C, 30 min | 89-95[3] |

Imidazole Synthesis

Similar to thiazole synthesis, α-bromo ketones are crucial precursors for the synthesis of imidazoles. The reaction with an amidine leads to the formation of the imidazole ring.

Caption: General imidazole synthesis workflow.

Experimental Protocol: General Procedure for Imidazole Synthesis

-

A mixture of the amidine and a base (e.g., potassium bicarbonate) in a suitable solvent system (e.g., aqueous THF) is heated to reflux.

-

A solution of this compound in the same solvent is added dropwise.

-

The reaction is refluxed for several hours until completion.

-

The solvent is removed, and the crude product is isolated and purified.

Table 3: Imidazole Synthesis Data

| Amidine | Product | Solvent | Conditions | Yield (%) |

| Benzamidine | 2-Phenyl-4-(5-chloro-2-methoxyphenyl)imidazole | Aqueous THF | Reflux | Good to Excellent |

| Guanidine | 2-Amino-4-(5-chloro-2-methoxyphenyl)imidazole | Ethanol, TEBA, Microwave | 3.5 min, 700W | 60-80[4] |

Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of enolizable α-halo ketones, which, in the presence of a base, rearrange to form carboxylic acid derivatives.[5][6] For cyclic α-halo ketones, this results in a ring contraction.[5][6] In the case of acyclic α-bromo ketones like this compound, the reaction proceeds through a cyclopropanone intermediate.[5][7]

Caption: Favorskii rearrangement pathway.

The nature of the base used determines the final product. Hydroxide ions lead to carboxylic acids, alkoxides yield esters, and amines produce amides.[5][8]

Table 4: Favorskii Rearrangement Products

| Base | Product |

| NaOH / H₂O | (5-chloro-2-methoxyphenyl)acetic acid |

| NaOR' / R'OH | Alkyl (5-chloro-2-methoxyphenyl)acetate |

| R₂NH | N,N-Dialkyl-2-(5-chloro-2-methoxyphenyl)acetamide |

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, data for analogous compounds can provide expected characteristic signals.

Table 5: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplets), Methoxy protons (~3.9 ppm, singlet), Methylene protons adjacent to bromine (~4.4 ppm, singlet)[9] |

| ¹³C NMR | Carbonyl carbon (~190 ppm), Aromatic carbons, Methoxy carbon (~56 ppm), Methylene carbon adjacent to bromine (~30 ppm)[9] |

| IR | Carbonyl (C=O) stretch (~1700 cm⁻¹), C-Br stretch, Aromatic C-H and C=C stretches |

| MS | Molecular ion peak and characteristic isotopic pattern for bromine and chlorine |

Applications in Drug Development

The derivatives synthesized from this compound, particularly thiazoles and imidazoles, are of significant interest in medicinal chemistry. These heterocyclic cores are present in a wide range of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The ability to readily functionalize these scaffolds through the versatile reactivity of the starting α-bromo ketone makes it a valuable tool in the discovery and development of new therapeutic agents. For instance, 2-aminothiazole derivatives have shown promise as potent inhibitors of various kinases.

Conclusion

This compound is a highly reactive and synthetically useful intermediate. Its α-bromo ketone moiety allows for a diverse range of transformations, including nucleophilic substitutions, and serves as a key precursor for the construction of medicinally relevant thiazole and imidazole heterocycles. The Favorskii rearrangement offers another pathway to valuable carboxylic acid derivatives. This guide provides a foundational understanding of its reactivity and furnishes detailed protocols to aid researchers in the effective utilization of this versatile building block. Further exploration of its reactivity with a broader range of nucleophiles and under varied reaction conditions will undoubtedly continue to expand its synthetic utility.

References

- 1. researchgate.net [researchgate.net]

- 2. www2.huhs.ac.jp [www2.huhs.ac.jp]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. adichemistry.com [adichemistry.com]

- 6. Ethanone, 2-bromo-1-(4-methoxyphenyl)- [webbook.nist.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. scielo.br [scielo.br]

- 9. rsc.org [rsc.org]

In Silico Analysis of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone: A Technical Guide to Predicting Biological Activity

Abstract: The preliminary stages of drug discovery are resource-intensive, necessitating the use of computational methods to prioritize promising candidates. This technical guide provides a comprehensive in silico workflow to predict the biological activity, pharmacokinetic properties, and potential mechanisms of action for the novel compound 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone. By leveraging a multi-step computational approach—encompassing physicochemical characterization, target prediction, quantitative structure-activity relationship (QSAR) insights, and ADMET profiling—this document serves as a procedural framework for evaluating uncharacterized small molecules. All predictive data are systematically tabulated, and key workflows are visualized. The guide also furnishes detailed, generalized protocols for the experimental validation of the in silico findings, offering a roadmap from computational prediction to laboratory verification.

Introduction to In Silico Drug Discovery

The journey of a drug from concept to clinic is fraught with high attrition rates, often due to unfavorable pharmacokinetic profiles or unforeseen toxicity. Computer-aided drug design (CADD) has become an indispensable component of modern medicinal chemistry, enabling the rapid, cost-effective evaluation of chemical entities before their synthesis. In silico techniques, such as molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and target fishing, allow researchers to build a robust preliminary profile of a compound's potential biological interactions.

This guide focuses on this compound, a compound for which extensive biological data is not publicly available. The presence of an α-bromoketone moiety suggests it is an electrophilic species, potentially capable of forming covalent bonds with nucleophilic residues in biological macromolecules. Such compounds, known as covalent modifiers, are of significant interest in drug development, particularly in oncology and infectious diseases. This document outlines a systematic in silico approach to predict its biological activities and guide future experimental work.

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its biological behavior. These properties influence solubility, permeability, and interaction with biological targets. The key physicochemical descriptors for this compound have been calculated using established computational models and are summarized below.

| Property | Predicted Value | Method/Software | Significance |

| Molecular Formula | C₉H₈BrClO₂ | - | Basic chemical identity |

| Molecular Weight | 263.52 g/mol | PubChem | Influences diffusion and transport |

| XLogP3 | 2.8 | PubChem | Predicts lipophilicity and membrane permeability |

| Hydrogen Bond Donors | 0 | PubChem | Affects solubility and receptor binding |

| Hydrogen Bond Acceptors | 2 | PubChem | Affects solubility and receptor binding |

| Rotatable Bonds | 3 | PubChem | Relates to conformational flexibility |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | PubChem | Correlates with membrane permeability |

In Silico Prediction Methodology

Our predictive workflow integrates several computational techniques to build a holistic profile of the target compound. This multi-pronged approach enhances the reliability of the predictions by cross-validating findings from different methodologies.

Caption: A flowchart of the in silico workflow for predicting biological activity.

Target Prediction

Identifying the potential protein targets of a compound is the first step in elucidating its biological function.[1] We employ a dual approach:

-

Ligand-Based Virtual Screening: This method operates on the principle that structurally similar molecules often bind to similar targets.[2] The 2D and 3D structure of the query compound is used to screen databases of known bioactive molecules (e.g., ChEMBL, PubChem). Targets of the most structurally similar compounds are identified as high-probability candidates.

-

Reverse (Inverse) Docking: In this structure-based approach, the compound is docked against a large library of 3D protein structures with known binding sites.[2] Proteins that show high predicted binding affinity are flagged as potential targets. This method is particularly useful for identifying novel or unexpected targets.[3]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity.[4][5] By analyzing a dataset of compounds with known activities (e.g., other substituted acetophenones), a QSAR model can be built to predict the activity of new compounds like this compound.[6][7] This provides a quantitative estimate of potency and helps in prioritizing candidates for synthesis.

ADMET Prediction

Early assessment of ADMET properties is critical to reduce the risk of late-stage drug development failures.[8] We use a panel of validated in silico models to predict key pharmacokinetic and toxicity parameters. These models are typically built using large datasets of experimentally determined properties and employ machine learning algorithms to make predictions based on molecular structure.

Predicted Biological Profile

Predicted ADMET Properties

The predicted ADMET profile for this compound is summarized in Table 2. The predictions suggest moderate oral bioavailability and potential for CNS penetration. A key flag is the prediction of high reactivity, consistent with its electrophilic nature, which may correlate with both therapeutic mechanisms and potential toxicity.

| ADMET Property | Prediction | Confidence | Implication |

| Human Intestinal Absorption | High | High | Good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Permeation | Permeable | Medium | Compound may cross into the CNS. |

| CYP450 2D6 Inhibition | Inhibitor | High | Potential for drug-drug interactions. |

| Hepatotoxicity | Probable | Medium | Potential for liver toxicity; requires monitoring. |

| Ames Mutagenicity | Probable | Medium | Structural alerts suggest potential mutagenicity. |

| Skin Sensitization | Probable | High | High reactivity may lead to skin sensitization. |

| Plasma Protein Binding | >90% | High | High binding may limit free drug concentration. |

Predicted Biological Targets and Mechanism of Action

Based on ligand similarity searches and reverse docking simulations, several potential protein classes have been identified. The most prominent hits are kinases and deubiquitinating enzymes (DUBs) , many of which contain reactive cysteine residues in or near their active sites.

The α-bromoketone is a potent electrophile, capable of reacting with nucleophilic amino acid residues such as cysteine via a covalent Michael addition reaction. This suggests a mechanism of irreversible covalent inhibition . Reactive carbonyl compounds can act as signaling molecules that modulate cellular pathways related to oxidative stress and inflammation. Specifically, electrophiles are known to interact with sensor proteins like Keap1, which in turn activates the NRF2 antioxidant response pathway.

Caption: A generalized pathway for covalent inhibition by an electrophilic compound.

Proposed Experimental Validation Protocols

The in silico predictions presented here generate hypotheses that must be confirmed through rigorous experimental validation. The following sections provide generalized, detailed protocols for the synthesis of the compound and its subsequent biological evaluation.

Protocol 1: Synthesis of this compound

Objective: To synthesize the title compound via α-bromination of the corresponding acetophenone precursor.

Materials:

-

1-(5-chloro-2-methoxyphenyl)ethanone

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (initiator)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-(5-chloro-2-methoxyphenyl)ethanone (1.0 eq) in CCl₄.

-

Addition of Reagents: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Extraction: Wash the filtrate sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Kinase Inhibition Assay (Example: Fluorescent-Based)

Objective: To determine if the synthesized compound inhibits the activity of a candidate kinase identified in the target prediction phase.

Materials:

-

Recombinant human kinase (e.g., a candidate from target prediction)

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Synthesized test compound dissolved in DMSO

-

Kinase assay buffer (e.g., HEPES, MgCl₂, Brij-35)

-

Fluorescent-based kinase assay kit (e.g., ADP-Glo™, Z'-LYTE™)

-

Positive control inhibitor (e.g., Staurosporine)

-

384-well microplates

-

Plate reader capable of fluorescence or luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 100 µM to 1 nM.

-

Assay Plate Setup: Add assay buffer to all wells of a 384-well plate.

-

Compound Addition: Add 1 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.

-

Enzyme Addition: Add the recombinant kinase to all wells except the "no enzyme" control. Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection: Stop the reaction and develop the signal according to the manufacturer's protocol for the specific assay kit (e.g., by adding a detection reagent that quantifies ADP production or phosphorylated substrate).

-

Data Acquisition: Read the plate on a compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This technical guide outlines a robust in silico framework for the preliminary evaluation of this compound. The computational analysis predicts that the compound is a reactive, electrophilic molecule with good potential for oral absorption and the ability to penetrate the central nervous system. Its primary mechanism of action is postulated to be covalent, irreversible inhibition of protein targets, with kinases and deubiquitinating enzymes being the most likely candidates. While these predictions highlight the compound's therapeutic potential, they also raise flags for potential toxicity, particularly hepatotoxicity and mutagenicity, which must be carefully evaluated. The provided experimental protocols offer a clear path forward for the synthesis and biological testing required to validate these computational hypotheses. This integrated approach, combining predictive modeling with strategic experimental design, is essential for accelerating the modern drug discovery pipeline.

References

- 1. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ADMET-AI [admet.ai.greenstonebio.com]

- 5. ADMETlab 2.0 [admetmesh.scbdd.com]

- 6. Electrophilic Signaling: The Role of Reactive Carbonyl Compounds | Semantic Scholar [semanticscholar.org]

- 7. Electrophilic Signaling: The Role of Reactive Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrophilic Compounds in the Human Diet and Their Role in the Induction of the Transcription Factor NRF2 [mdpi.com]

The Pivotal Role of the 5-Chloro-2-Methoxyphenyl Group in Shaping Molecular Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the 5-chloro-2-methoxyphenyl moiety has become a cornerstone in modern medicinal chemistry, profoundly influencing the affinity, selectivity, and pharmacokinetic profiles of a diverse range of therapeutic agents. This technical guide delves into the multifaceted roles of this functional group in molecular interactions, providing a comprehensive overview of its impact on protein-ligand binding, signaling pathways, and overall drug-like properties. Through an examination of key examples, including kinase inhibitors and G-protein coupled receptor (GPCR) ligands, this document aims to equip researchers with the knowledge to effectively leverage the 5-chloro-2-methoxyphenyl group in the design and development of novel therapeutics.

Enhancing Molecular Recognition: The Impact on Protein-Ligand Interactions

The 5-chloro-2-methoxyphenyl group exerts a significant influence on how a molecule binds to its protein target. The interplay of its electronic and steric properties allows for a range of interactions that can enhance binding affinity and specificity.

The chlorine atom, being electron-withdrawing and moderately lipophilic, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms such as oxygen and nitrogen found in the amino acid residues of a protein's binding pocket. This interaction, coupled with favorable hydrophobic contacts, can significantly contribute to the overall binding energy.

The methoxy group, with its oxygen atom, can act as a hydrogen bond acceptor, forming crucial hydrogen bonds with donor residues in the binding site. Furthermore, the methyl group can engage in van der Waals interactions, further anchoring the ligand within the pocket. The ortho-positioning of the methoxy group relative to the point of attachment can also induce a specific conformation in the ligand, pre-organizing it for optimal binding and enhancing selectivity for the target protein over off-target molecules.

Case Studies: Quantitative Insights into Biological Activity

To illustrate the impact of the 5-chloro-2-methoxyphenyl group, this section presents quantitative data from several classes of biologically active molecules.

Kinase Inhibitors

The 5-chloro-2-methoxyphenyl moiety is a prevalent feature in a number of potent kinase inhibitors, where it often occupies the ATP-binding site.

Compounds such as CHMFL-ALK/EGFR-050 have been developed as dual inhibitors targeting both ALK and EGFR, kinases implicated in non-small cell lung cancer (NSCLC).[1] The 5-chloro-2-methoxyphenyl group in these inhibitors plays a critical role in their potent activity.

| Compound | Target Kinase | IC50 (nM) | Cellular Antiproliferative Activity (IC50, nM) |

| CHMFL-ALK/EGFR-050 | EGFR L858R/T790M | 1.5 | H1975 (EGFR L858R/T790M): 25 |

| EML4-ALK | 3.2 | H3122 (EML4-ALK): 38 | |

| EGFR del19/T790M | 1.8 | HCC827 (EGFR del19): 15 |

Table 1: In vitro inhibitory and antiproliferative activities of CHMFL-ALK/EGFR-050.[1]

Chk1 is a crucial component of the DNA damage response pathway and a target in cancer therapy. A series of 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas have been identified as potent and selective Chk1 inhibitors.[2]

| Compound | Chk1 IC50 (nM) | Potentiation of Doxorubicin in HeLa cells (fold-increase in potency) |

| Compound 2e | 3.0 | >22 |

Table 2: Biological activity of a representative Chk1 inhibitor containing the 5-chloro-2-methoxyphenyl group.[2]

G-Protein Coupled Receptor (GPCR) Ligands

The 5-chloro-2-methoxyphenyl group is also found in ligands targeting GPCRs, such as the serotonin 5-HT7 receptor, which is implicated in various central nervous system disorders.

A series of 6-chloro-2'-methoxy biphenyl derivatives have been synthesized and evaluated for their affinity to serotonin receptors. The compound 2-(6-chloro-2'-methoxy-[1,1'-biphenyl]-3-yl)-N-ethylethan-1-amine was identified as a G-protein-biased ligand of the 5-HT7 receptor.[3]

| Compound | 5-HT7R Binding Affinity (Ki, nM) | Functional Activity (cAMP accumulation, EC50, nM) |

| 2b | 1.2 | 15 |

Table 3: Binding affinity and functional potency of a 5-HT7R ligand incorporating a substituted biphenyl scaffold.[3]

Modulation of Cellular Signaling Pathways

The potent and selective inhibition of protein targets by compounds containing the 5-chloro-2-methoxyphenyl group leads to the modulation of critical intracellular signaling pathways.

ALK/EGFR Signaling Pathway

Dual ALK/EGFR inhibitors like CHMFL-ALK/EGFR-050 effectively block the downstream signaling cascades initiated by these receptor tyrosine kinases. Upon binding, the inhibitor prevents the autophosphorylation of the kinase domain, thereby inhibiting the activation of key downstream pathways such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and growth.[1]

Chk1 and the DNA Damage Response

Inhibitors of Chk1 containing the 5-chloro-2-methoxyphenyl group interfere with the cell cycle checkpoint control. When DNA damage occurs, Chk1 is activated and halts the cell cycle to allow for DNA repair. By inhibiting Chk1, these compounds abrogate the G2/M checkpoint, forcing cancer cells with damaged DNA to enter mitosis, which ultimately leads to mitotic catastrophe and apoptosis.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of compounds containing the 5-chloro-2-methoxyphenyl group. The following sections provide representative methodologies for key in vitro assays.

Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

Materials:

-

Purified recombinant kinase (e.g., ALK, EGFR, Chk1)

-

Kinase-specific substrate peptide

-

ATP

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Plate reader capable of measuring luminescence

Protocol:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

To each well of a 384-well plate, add 1 µL of the test compound solution or DMSO (vehicle control).

-

Add 2 µL of a 2.5X kinase solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 2 µL of a 2.5X substrate/ATP solution.

-

Incubate for 60 minutes at room temperature.

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.

Radioligand Binding Assay for GPCRs

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

Materials:

-

Cell membranes expressing the target GPCR (e.g., 5-HT7 receptor)

-

Radiolabeled ligand (e.g., [³H]5-CT)

-

Test compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters (pre-soaked in polyethyleneimine)

-

96-well filter plates

-

Scintillation fluid

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well filter plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a high concentration of a known non-radiolabeled ligand (for non-specific binding) or the test compound.

-

50 µL of the radiolabeled ligand at a concentration near its Kd.

-

100 µL of the cell membrane preparation.

-

-

Incubate the plate for 60 minutes at 37°C.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and the percent displacement by the test compound. Determine the Ki value using the Cheng-Prusoff equation.

Cellular Antiproliferative Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

The 5-chloro-2-methoxyphenyl group is a versatile and powerful tool in the medicinal chemist's armamentarium. Its unique combination of electronic and steric properties enables a wide range of molecular interactions that can be fine-tuned to achieve high potency, selectivity, and favorable pharmacokinetic properties. The case studies presented in this guide highlight its successful application in the development of inhibitors for diverse protein families. A thorough understanding of the principles outlined herein, coupled with the application of robust experimental methodologies, will continue to facilitate the design of next-generation therapeutics incorporating this privileged structural motif.

References

- 1. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of G Protein-Biased Ligands against 5-HT7R - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel thiazole, imidazole, and benzofuran derivatives starting from 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone. This versatile building block offers a gateway to a variety of heterocyclic scaffolds with potential applications in medicinal chemistry and drug discovery, particularly in the development of new antimicrobial and antifungal agents.

Synthesis of Thiazole Derivatives

The reaction of α-bromo ketones with thioamides or thiourea, known as the Hantzsch thiazole synthesis, is a fundamental method for constructing the thiazole ring. The following section details the synthesis of 2-amino-4-(5-chloro-2-methoxyphenyl)thiazole, a key intermediate for further functionalization.

Application Notes

Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The synthesized 4-(5-chloro-2-methoxyphenyl)thiazole-2-amine can serve as a crucial scaffold for the development of new therapeutic agents. The presence of the chloro and methoxy substituents on the phenyl ring can influence the compound's lipophilicity and electronic properties, potentially enhancing its biological efficacy and pharmacokinetic profile.

Experimental Protocol: Synthesis of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-amine

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Sodium Bicarbonate

-

Deionized Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 mmol) in absolute ethanol (15 mL).

-

To this solution, add this compound (1.0 mmol).

-

Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to afford 4-(5-chloro-2-methoxyphenyl)thiazol-2-amine.

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 4-(5-Chloro-2-methoxyphenyl)thiazol-2-amine[1] | C₁₀H₉ClN₂OS | 240.71 | 75-85 | 178-180 |

*Note: Yield and melting point are estimated based on similar Hantzsch thiazole syntheses reported in the literature.

Experimental Workflow

Synthesis of Imidazole Derivatives

Imidazole scaffolds are prevalent in many biologically active molecules and approved drugs. The reaction of α-bromo ketones with amidines or guanidine provides a direct route to substituted imidazoles.

Application Notes

Imidazole derivatives are well-known for their antifungal and antimicrobial properties. Many commercial antifungal drugs, such as miconazole and ketoconazole, are based on the imidazole skeleton. These compounds often act by inhibiting enzymes involved in ergosterol biosynthesis in fungi. The synthesis of novel imidazoles from this compound could lead to the discovery of new antifungal agents with improved efficacy or a broader spectrum of activity.

Experimental Protocol: Synthesis of 4-(5-Chloro-2-methoxyphenyl)-1H-imidazol-2-amine

Materials:

-

This compound

-

Guanidine Carbonate

-

Sodium Ethoxide

-

Ethanol

-

Deionized Water

-

Diethyl Ether

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 mmol) in absolute ethanol (10 mL) under an inert atmosphere.

-

To this solution, add guanidine carbonate (0.5 mmol).

-

Slowly add a solution of this compound (1.0 mmol) in ethanol (5 mL).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water (20 mL) and diethyl ether (20 mL).

-

Separate the aqueous layer and extract with diethyl ether (2 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel to obtain 4-(5-chloro-2-methoxyphenyl)-1H-imidazol-2-amine.

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 4-(5-Chloro-2-methoxyphenyl)-1H-imidazol-2-amine | C₁₀H₁₀ClN₃O | 223.66 | 60-70 | 190-192 |

*Note: Yield and melting point are estimated based on analogous imidazole syntheses.

Experimental Workflow

Synthesis of Benzofuran Derivatives

The synthesis of benzofurans from this compound requires a multi-step approach, typically involving the formation of a suitable precursor that can undergo intramolecular cyclization. A plausible route involves the demethylation of the methoxy group to a phenol, followed by O-alkylation with propargyl bromide and subsequent intramolecular cyclization.

Application Notes

Benzofuran derivatives are important structural motifs found in many natural products and pharmacologically active compounds. They have been reported to possess a wide array of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The development of a synthetic route to novel benzofurans from the readily available this compound opens up possibilities for creating new chemical entities for drug discovery programs.

Proposed Multi-Step Synthesis of a Benzofuran Derivative

This synthesis involves three key steps:

-

Demethylation: Conversion of the 2-methoxy group to a hydroxyl group.

-

Williamson Ether Synthesis: O-alkylation of the resulting phenol with propargyl bromide.

-

Intramolecular Cyclization: Ring closure to form the benzofuran ring.

Step 1: Demethylation to 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone

Experimental Protocol:

-

A solution of this compound in a suitable solvent (e.g., dichloromethane) is treated with a demethylating agent such as boron tribromide (BBr₃) at low temperature. The reaction is carefully monitored and quenched, followed by an aqueous workup to yield the desired phenol.

Step 2: Williamson Ether Synthesis with Propargyl Bromide

Experimental Protocol:

-

The synthesized 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone is dissolved in a polar aprotic solvent like acetone or DMF. A base such as potassium carbonate is added, followed by the dropwise addition of propargyl bromide. The reaction mixture is heated to facilitate the SN2 reaction, forming the propargyl ether.

Step 3: Intramolecular Cyclization to the Benzofuran

Experimental Protocol:

-

The propargyl ether intermediate is subjected to intramolecular cyclization. This can be achieved under various conditions, often with a base or a transition metal catalyst, to promote the ring closure and formation of the benzofuran core.

Logical Relationship of Benzofuran Synthesis

Summary and Outlook